2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
Description
Properties
CAS No. |
1690599-02-0 |
|---|---|
Molecular Formula |
C8H11F3N2O |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H11F3N2O/c1-5(2)13-6(3-4-12-13)7(14)8(9,10)11/h3-5,7,14H,1-2H3 |
InChI Key |
JSZPOTCLFWMSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring substituted at N1 with an isopropyl group is commonly prepared via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds or their equivalents.
- Method: Reaction of methylhydrazine derivatives with chalcones or α,β-unsaturated ketones under reflux in ethanol or methanol.
- Reagents: Methylhydrazine, appropriate ketones or chalcones bearing the isopropyl substituent.
- Conditions: Typically reflux for 6–16 hours, sometimes in the presence of acetic acid as a catalyst.
This approach is supported by analogous pyrazole syntheses reported in heterocyclic chemistry literature, where pyrazolin-N-thioamides are synthesized via reaction of chalcones with thiosemicarbazide under basic conditions.
Representative Synthetic Procedure
A general synthetic sequence based on literature protocols is as follows:
Reaction Mechanisms and Conditions
Pyrazole Ring Formation
- The nucleophilic attack of methylhydrazine on the α,β-unsaturated ketone leads to cyclization and formation of the pyrazole ring.
- Acid catalysis (e.g., acetic acid) facilitates the cyclization by activating the carbonyl group.
Trifluoroethyl Group Introduction
- Acylation with trifluoroacetyl chloride forms a trifluoroacetylated intermediate at the pyrazole C5 position.
- Subsequent reduction with BH3·Me2S selectively reduces the ketone to the corresponding trifluoroethyl alcohol without affecting the pyrazole ring.
Analytical Data and Characterization
Typical characterization includes:
| Technique | Observations for this compound |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | Multiplets at δ 7.0–8.5 ppm for pyrazole protons; doublets for isopropyl methyl groups; characteristic signals for trifluoroethyl protons |
| 13C NMR | Signals corresponding to pyrazole carbons, isopropyl carbons, and trifluoroethyl carbons with characteristic splitting due to fluorine coupling |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with the molecular weight of C9H11F3N2O (exact mass ~222 Da) |
| Purity | >95% by HPLC or preparative chromatography |
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole synthesis | Methylhydrazine, α,β-unsaturated ketone | Reflux EtOH, 6-16 h | 58-70 | Formation of N-isopropyl pyrazole core |
| Acylation | 2,2,2-Trifluoroacetyl chloride, base | RT, 12 h | 60-75 | Introduction of trifluoroacetyl group |
| Reduction | BH3·Me2S, THF | 0–60 °C, 5 h | 50-65 | Conversion to trifluoroethyl alcohol |
| Purification | Silica gel chromatography or prep-HPLC | Ambient temperature | — | High purity isolation |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, and fluorination patterns. Key examples include:
Table 1: Comparative Analysis of Pyrazole Derivatives
Biological Activity
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol, also known by its CAS number 1508608-45-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is with a molecular weight of approximately 206.16 g/mol. The structure includes a trifluoromethyl group and a pyrazole moiety, which are known to influence the biological activity of compounds significantly.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various pathogens.
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| Pyrazole A | E. coli ATCC 35218 | 32 µg/mL | 15 |
| Pyrazole B | S. aureus ATCC 6538 | 16 µg/mL | 20 |
| Trifluoropyrazole | C. albicans ATCC 14053 | 64 µg/mL | 10 |
The data indicates that several pyrazole derivatives exhibit significant antibacterial and antifungal activities, with varying degrees of efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives has revealed that certain compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole C | HeLa (cervical) | 12.5 | Apoptosis induction |
| Pyrazole D | MCF7 (breast) | 8.0 | Cell cycle arrest |
| Trifluoropyrazole | A549 (lung) | 15.0 | Inhibition of proliferation |
The results suggest that these compounds can effectively target cancer cells, leading to potential therapeutic applications in oncology .
Case Studies
Several case studies have documented the effects of pyrazole derivatives in clinical settings. For example:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole compounds demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as alternative therapeutic agents in treating resistant infections .
- Case Study on Cancer Treatment : Another investigation focused on the use of specific pyrazole derivatives in combination therapy for breast cancer patients showed enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling between trifluoroethanol derivatives and pyrazole boronic esters. For example, pinacol boronic esters of 1-isopropylpyrazole intermediates (e.g., CAS 1282518-60-8 ) can be cross-coupled under palladium catalysis. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%), solvent polarity (dioxane/water), and temperature (80–100°C) to enhance yields. Post-synthesis purification via gradient elution (hexane/ethyl acetate, 3:1 to 1:1) effectively isolates stereoisomers. Monitor reaction progress using TLC with UV visualization at 254 nm.
Q. What analytical techniques are most effective for confirming structural identity and purity?
- Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., δ ~6.5 ppm for pyrazole protons, δ -60 to -70 ppm for CF₃ ). High-resolution mass spectrometry (HRMS, ESI+) confirms molecular mass (expected [M+H]⁺: 253.0854).
- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) with UV detection at 210 nm achieves >98% purity . Differential scanning calorimetry (DSC) identifies polymorphic forms by analyzing melting endotherms (typical ΔHfusion ≈ 120 J/g).
Q. How should researchers design crystallization experiments for single-crystal X-ray analysis?
- Methodological Answer: Optimize crystal growth via slow evaporation from dichloromethane/n-pentane (1:3 v/v) at 4°C. For twinned crystals, use SHELXL-2018’s TWIN/BASF commands to refine data . Microseeding with pre-formed crystals improves morphology. Validate crystal quality using Rint < 5% and completeness >95% in diffraction data .
Advanced Research Questions
Q. How can conflicting NMR assignments in crowded spectral regions be resolved?
- Methodological Answer: Employ 2D NMR (HSQC/HMBC) to correlate ¹H-¹³C signals. For ambiguous ¹⁹F couplings, compare experimental values with DFT-calculated J-couplings (B3LYP/6-311++G(d,p)). Multiwfn software quantifies nuclear shielding tensors through wavefunction analysis . Cross-validate with crystallographic data refined via SHELXL .
Q. What computational methods predict pharmacokinetic properties and reactive sites?
- Methodological Answer:
- Electrostatic Potential: Calculate at the M06-2X/def2-TZVP level to map nucleophilic (pyrazole N) and electrophilic (CF₃) regions .
- ADMET Prediction: Simulate logP using COSMO-RS solvation models and metabolic stability via cytochrome P450 docking (AutoDock Vina).
- Hydrogen-Bond Analysis: Quantify acceptor capacity using Hirshfeld surface descriptors in CrystalExplorer .
Q. How to resolve crystallographic disorder in the trifluoromethyl group during refinement?
- Methodological Answer: In SHELXL, apply PART commands to model disorder, using geometric restraints (DFIX/SIMU) for bond distances/angles. For severe cases (occupancy < 0.7), refine twin components with BASF scaling. Validate against residual density maps (peak < 0.3 eÅ⁻³) and compare with isostructural analogs (e.g., 3-Ethyl-4-phenoxy derivatives ).
Q. How to analyze electron density distribution for hydrogen-bonding patterns?
- Methodological Answer: Use Multiwfn to calculate bond critical points (BCPs) and Laplacian (∇²ρ) at the ωB97X-D/cc-pVTZ level. For crystallographic data, refine anisotropic displacement parameters (HAR) for hydrogen atoms in SHELXL . Generate Hirshfeld surfaces to quantify interaction percentages (e.g., O–H···N: 12–15% ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
